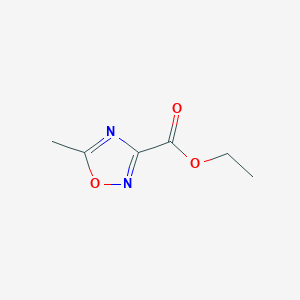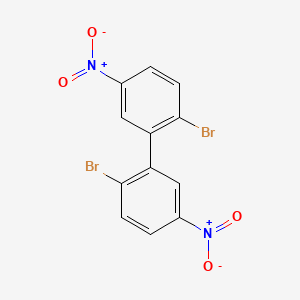
2,2'-Dibromo-5,5'-dinitrobiphenyl
Vue d'ensemble
Description
“2,2’-Dibromo-5,5’-dinitrobiphenyl” is a chemical compound with the formula C12H6Br2N2O4 . It is a derivative of biphenyl, which is a type of polyphenyl compound that consists of two connected phenyl rings .
Molecular Structure Analysis
The molecular structure of “2,2’-Dibromo-5,5’-dinitrobiphenyl” consists of a biphenyl core with two bromine atoms and two nitro groups attached . The molecular weight of this compound is 401.995 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques : Research has explored various synthesis methods for dinitrobiphenyls, including the Suzuki cross-coupling reaction, which is significant for the synthesis of 2-nitrobiphenyls and 2,2'-dinitrobiphenyls. This method encounters obstacles during the transmetalation step, particularly when the phenylboronic acid is substituted with a nitro group in the 2-position (González et al., 2005).
- Conformational Studies : The conformation of 2,2'-dinitrobiphenyl has been analyzed, showing that its most stable form in vacuo is with a torsional angle of 81.6°. The molecular geometry is significantly influenced by the solvent, with the torsional angle decreasing with increasing dielectric permittivity of the solvent (Ramaekers et al., 2006).
Electrochemical Properties
- Electroreduction Studies : The electroreduction of 2,2'-dinitrobiphenyl has been investigated in various micellar solutions, revealing insights into the mechanism of reduction and the influence of micellar systems on the reduction process (Avranas & Sazou, 1994).
- Reduction Mechanisms : The electrochemical reduction of 2,2'-dinitrobiphenyl has been studied, showing that it undergoes multiple reduction steps, with the first few being reversible one-electron processes. This provides insights into the electrochemical behavior of dinitrobiphenyl compounds and their potential applications in various fields (Rogers & Watson, 1971).
Applications in Material Science
- Polymer Synthesis : Studies have also focused on the synthesis of polymers incorporating dinitrobiphenyl units, examining their UV-vis absorption, fluorescence, and photoluminescence spectra, along with electrochemical properties. This research highlights the potential of dinitrobiphenyl derivatives in the development of materials with specific optical and electronic properties (Zhou et al., 2015).
Safety And Hazards
Orientations Futures
A paper titled “Intrinsically Microporous Polyimides Derived from 2,2’-Dibromo-4,4’,5,5’-bipohenyltetracarboxylic Dianhydride for Gas Separation Membranes” discusses the use of bromo-containing polyimides for gas separation . This suggests that “2,2’-Dibromo-5,5’-dinitrobiphenyl” and similar compounds could have potential applications in the field of gas separation membranes .
Propriétés
IUPAC Name |
1-bromo-2-(2-bromo-5-nitrophenyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2O4/c13-11-3-1-7(15(17)18)5-9(11)10-6-8(16(19)20)2-4-12(10)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVFUJSGWQGGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547379 | |
| Record name | 2,2'-Dibromo-5,5'-dinitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dibromo-5,5'-dinitrobiphenyl | |
CAS RN |
52026-22-9 | |
| Record name | 2,2'-Dibromo-5,5'-dinitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



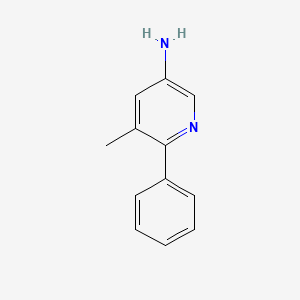
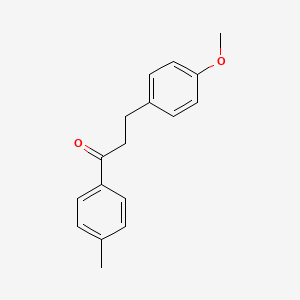
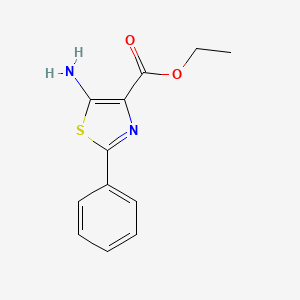

![Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1355266.png)
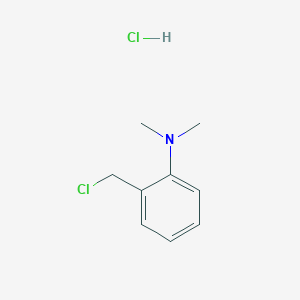
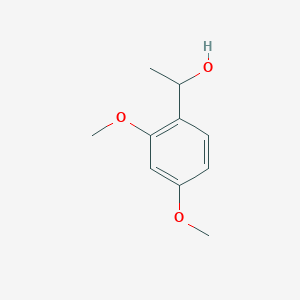
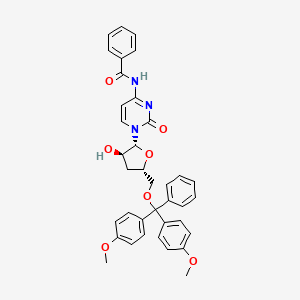
![1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine](/img/structure/B1355279.png)
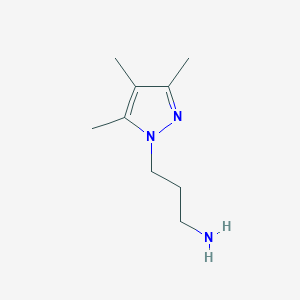
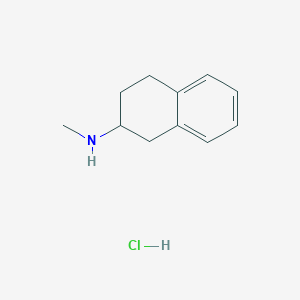
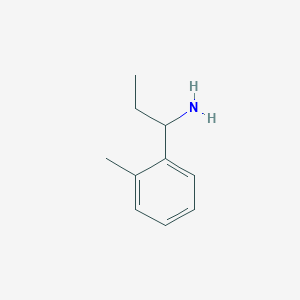
![[(3Ar,4R,5R,6aS)-4-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1355287.png)
